molecular formula C12H22N2O4 B2633556 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid CAS No. 2413867-45-3

6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid

Cat. No. B2633556
CAS RN: 2413867-45-3
M. Wt: 258.318
InChI Key: GVGGVTYMQQIHAX-UHFFFAOYSA-N
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Description

“6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H22N2O4. It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Discovery of Non-Selective Inhibitors

A study by Chonan et al. (2011) focused on the synthesis and evaluation of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. They optimized substituents on the nitrogen of the piperidine ring, leading to the identification of a fluorine-substituted tert-butoxycarbonyl group. Their compound showed potent inhibitory activities in enzyme and cell-based assays, and reduced hepatic de novo fatty acid synthesis in rats after oral administration. This research contributes to the understanding of how structural modifications can enhance the biological activity of piperidine derivatives (Chonan et al., 2011).

Synthesis and Biological Properties

Shafi et al. (2021) described the synthesis and biological properties of new piperidine substituted benzothiazole derivatives. Their work demonstrates the chemical versatility of piperidine structures in creating compounds with significant antibacterial and antifungal activities. This study provides insights into the potential applications of piperidine derivatives in developing new antimicrobial agents (Shafi et al., 2021).

Advanced Synthetic Techniques

Magano et al. (2014) explored oxindole synthesis via palladium-catalyzed CH functionalization, utilizing piperidine derivatives as intermediates. Their research showcases advanced synthetic techniques that can be employed to construct complex molecular architectures, highlighting the role of piperidine structures in medicinal chemistry synthesis (Magano et al., 2014).

Key Intermediate for Piperidine Derivatives

Lenda et al. (2004) reported on a new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives, illustrating the critical role of piperidine structures in developing novel synthetic routes for pharmaceutical compounds. Their work underscores the importance of understanding stereochemistry in drug design and synthesis (Lenda et al., 2004).

Chiral Building Blocks

Takahata et al. (2002) examined a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a promising chiral building block for piperidine-related alkaloids. Their research highlights the potential of piperidine structures in the asymmetric synthesis of alkaloids, contributing to the field of natural product synthesis and drug discovery (Takahata et al., 2002).

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .

properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-7-8-5-4-6-9(14-8)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGGVTYMQQIHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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